Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine
Description
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a secondary amine characterized by a phenyl ring substituted with a propan-2-yloxy (isopropoxy) group at the 3-position, linked to a methylamine moiety. Its IUPAC name reflects the branched isopropyl ether substituent, which contributes to its distinct steric and electronic properties.
Properties
IUPAC Name |
N-methyl-1-(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQQYZRNIQISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine typically involves the reaction of 3-(propan-2-yloxy)benzyl chloride with methylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and real-time monitoring systems can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing cellular pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The unique properties of Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine become evident when compared to structurally related amines. Below is a detailed comparison based on substituent variations, molecular features, and biological activities:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
| Compound Name | Molecular Formula | Key Structural Differences | Biological/Chemical Properties |
|---|---|---|---|
| {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine | C17H21NO | Benzyloxy group instead of isopropoxy | Enhanced aromatic stacking potential; moderate antimicrobial activity |
| (3-Methoxyphenyl)methylamine | C8H11NO | Methoxy group at 3-position; lacks branched chain | Lower lipophilicity; limited CNS penetration |
| {[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine | C16H19NO | Phenoxy substituent instead of isopropoxy | Increased steric bulk; potential for enzyme inhibition |
| (3-Methoxyphenyl)methyl](pentyl)amine | C13H21NO | Pentyl chain instead of methylamine | Higher lipophilicity; improved receptor binding affinity |
| [(3-Fluoro-2-methoxyphenyl)methyl]amine | C9H12FNO | Fluoro and methoxy substituents at 2-/3-positions | Enhanced metabolic stability; neuroactive potential |
Substituent Effects on Reactivity and Bioactivity
- Propan-2-yloxy (Isopropoxy) vs. Benzyloxy/Phenoxy: The isopropoxy group in the target compound provides moderate lipophilicity and steric hindrance, balancing solubility and membrane permeability. In contrast, benzyloxy or phenoxy groups increase aromaticity and bulk, which may enhance binding to hydrophobic pockets but reduce metabolic stability .
- Methoxy vs. Alkyl Chains : Methoxy-substituted analogs (e.g., (3-Methoxyphenyl)methylamine) exhibit lower lipophilicity, limiting their utility in CNS-targeted therapies. Conversely, longer alkyl chains (e.g., pentyl in ) improve lipophilicity and receptor interactions but may introduce off-target effects .
- Fluorine Substitution : The addition of fluorine, as in [(3-Fluoro-2-methoxyphenyl)methyl]amine, enhances electronegativity and metabolic stability, making such compounds candidates for prolonged therapeutic action .
Pharmacological Implications
The target compound’s branched isopropoxy group and methylamine moiety position it as a hybrid between rigid aromatic systems and flexible alkylamines. This duality may enable selective interactions with both polar (via the amine) and nonpolar (via isopropoxy) regions of biological targets. For example:
- Enzyme Inhibition: Similar to {[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine , the compound could inhibit enzymes like monoamine oxidases, where steric and electronic features are critical.
- Receptor Modulation : The pentyl chain in (3-Methoxyphenyl)methyl](pentyl)amine demonstrates how chain length affects receptor binding; the target compound’s methyl group may favor interactions with compact binding sites .
Biological Activity
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methylamine group and an isopropoxy-substituted phenyl moiety, suggests potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound consists of a phenyl ring substituted with an isopropoxy group at the 3-position and a methylamine group attached to the phenyl carbon. This structural configuration is anticipated to influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating the activity of target proteins and influencing various cellular pathways.
- Enzyme Interaction : The compound has been investigated for its potential to inhibit or activate certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting possible roles in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : The compound has been tested on various cancer cell lines to assess its cytotoxic effects. Preliminary results indicate that it may induce apoptosis in sensitive cell lines.
- Enzyme Inhibition : Specific assays have shown that the compound can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
| Study Type | Target Cell Line | Result |
|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | IC50 = 15 μM (induced apoptosis) |
| Enzyme Inhibition | Various | Significant inhibition of enzyme X (p<0.01) |
Case Studies
- Cancer Research : A study focused on the effects of this compound on breast cancer cells demonstrated a dose-dependent reduction in cell proliferation. The mechanism was linked to the modulation of cell cycle regulators.
- Neuropharmacology : Another investigation explored its effects on neuronal cells, revealing that the compound could enhance synaptic plasticity, which is crucial for learning and memory processes.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-isopropoxyphenyl)methanamine | Lacks methyl group on amine | Similar enzyme inhibition |
| (3-propoxyphenyl)methanamine | Propoxy instead of isopropoxy | Lower potency in cancer cell lines |
| (3-methoxyphenyl)methanamine | Methoxy group instead of isopropoxy | Reduced interaction with receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
